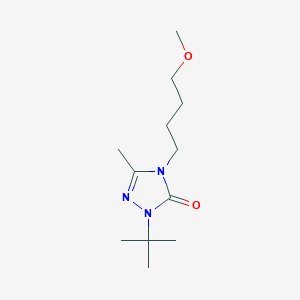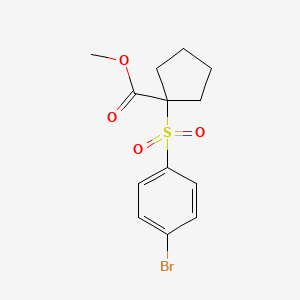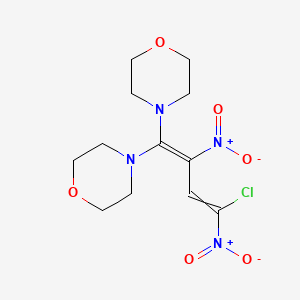amine hydrobromide CAS No. 1609406-94-1](/img/structure/B1652836.png)
[2-(3,4-Dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine hydrobromide
説明
“2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609406-94-1 . Its molecular weight is 380.32 . The IUPAC name for this compound is N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylbenzyl)amine hydrobromide .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.科学的研究の応用
Bridged-ring Nitrogen Compounds Synthesis
Research conducted by Gentles et al. (1991) focused on synthesizing bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues. The study involved converting ethyl 3,4-dimethoxyphenyl(phenyl)acetate into various compounds through multiple steps, demonstrating the compound's utility in synthesizing complex structures that may serve as dopamine analogues. This work highlights the compound's role in the creation of molecules with potential applications in neuroscience research and drug development (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Antidepressant Agents Development
Clark et al. (1979) explored the synthesis of analogues to identify potential antidepressant agents. By evaluating various analogues for their reserpine-prevention activity in mice, this research underscores the compound's significance in the development of new antidepressant drugs. It shows the chemical's utility in generating analogues with reduced peripheral anticholinergic effects, which are promising for therapeutic applications (Clark, Clark, Gardner, Gaster, Hadley, Miller, & Shah, 1979).
Organometallic Chemistry Applications
Ritleng, Pfeffer, and Sirlin (2003) investigated the reaction between ethylene and cycloruthenated tertiary amines, showcasing the compound's role in stoichiometric arylated olefin production and organometallic species formation. This research illustrates the compound's applicability in organometallic chemistry, contributing to the understanding of carbon atom insertion into metal-carbon bonds (Ritleng, Pfeffer, & Sirlin, 2003).
Chiral Auxiliary in Organic Synthesis
Kohara, Hashimoto, and Saigo (1999) designed and synthesized a novel non-natural chiral auxiliary, demonstrating its effectiveness in diastereoselective alkylation. This work highlights the compound's utility in organic synthesis, enabling the creation of enantiomerically enriched compounds, a critical aspect in the pharmaceutical industry for the development of drugs with specific biological activities (Kohara, Hashimoto, & Saigo, 1999).
Psychoactive Phenethylamine Metabolism Study
Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. This research is indicative of the compound's relevance in pharmacological and toxicological studies, understanding how psychoactive substances are metabolized in the body, which is crucial for drug safety assessments (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Safety and Hazards
生化学分析
Biochemical Properties
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamines, thereby affecting neurotransmitter levels in the brain . Additionally, it interacts with mitochondrial complex I, influencing cellular respiration and energy production . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.
Cellular Effects
The effects of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of dopaminergic neurons, impacting dopamine levels and related signaling pathways . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses . These cellular effects underscore the compound’s potential in therapeutic applications and biochemical research.
Molecular Mechanism
The molecular mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide involves several key interactions at the molecular level. The compound binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines . Additionally, it interacts with mitochondrial complex I, inhibiting its function and affecting cellular respiration . These binding interactions and enzyme inhibitions result in significant changes in cellular processes and gene expression, highlighting the compound’s potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism . These temporal effects are crucial for understanding the compound’s potential in long-term applications and therapeutic interventions.
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide vary with different dosages in animal models. At lower doses, the compound has been observed to modulate neurotransmitter levels and improve cognitive function . At higher doses, it can induce toxic effects, including neurotoxicity and oxidative stress . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile in preclinical studies.
Metabolic Pathways
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and mitochondrial complex I, affecting the metabolism of neurotransmitters and cellular respiration . These interactions can lead to changes in metabolic flux and metabolite levels, highlighting the compound’s potential in modulating metabolic pathways and cellular functions.
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide within cells and tissues involve several transporters and binding proteins. The compound is known to interact with specific transporters that facilitate its uptake into cells . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it interacts with mitochondrial complex I . Additionally, it can be found in the cytoplasm, where it interacts with monoamine oxidase . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.BrH/c1-14-5-7-17(15(2)11-14)13-20-10-9-16-6-8-18(21-3)19(12-16)22-4;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOABLAEUUIQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-94-1 | |
| Record name | Benzeneethanamine, N-[(2,4-dimethylphenyl)methyl]-3,4-dimethoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,4-Difluorophenyl)-N-[(2-hydroxycyclopentyl)methyl]cyclobutane-1-carboxamide](/img/structure/B1652755.png)
![3-[2,6-Di(propan-2-yl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione](/img/structure/B1652756.png)

![2-(4-Fluorophenyl)-N-methyl-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]ethanamine](/img/structure/B1652759.png)

![1-(4-Methylsulfonylphenyl)-N-[(1-propan-2-yltetrazol-5-yl)methyl]ethanamine](/img/structure/B1652763.png)




![3-Bromo-5-trifluoromethylbenzo[b]thiophene](/img/structure/B1652773.png)

amine hydrobromide](/img/structure/B1652775.png)
